An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). This bifunctional molecule, incorporating a nitroaromatic moiety, a secondary amine, and a primary alcohol, serves as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, safety and handling procedures, and an exploration of its utility in various scientific fields, including medicinal chemistry and materials science.
Introduction
2-((2-Nitrophenyl)amino)ethanol, also known as 2-(2-Nitroanilino)ethanol, is an organic compound that has garnered interest as a building block in the synthesis of more complex molecules.[1][2] Its structure is characterized by three key functional groups: a nitro-substituted aromatic ring, a secondary amine, and a primary hydroxyl group. This unique combination of functionalities imparts a range of chemical reactivity, making it a valuable precursor for the synthesis of heterocyclic compounds and other molecular scaffolds. This guide aims to provide a detailed technical resource on its chemical properties, established synthesis and purification protocols, reactivity profile, and known applications, with a particular focus on its relevance to the field of drug discovery and development.
Chemical and Physical Properties
2-((2-Nitrophenyl)amino)ethanol is typically an orange to yellow-red crystalline powder at room temperature. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (O-H, N-H, and the nitro group) influences its physical properties, such as its melting point and solubility.
Table 1: Physical and Chemical Properties of 2-((2-Nitrophenyl)amino)ethanol
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-Nitroanilino)ethan-1-ol | [3] |
| CAS Number | 4926-55-0 | [2][3] |
| Molecular Formula | C₈H₁₀N₂O₃ | [3] |
| Molecular Weight | 182.18 g/mol | [3][4] |
| Appearance | Orange to yellow-red crystalline powder | |
| Melting Point | 78 °C | [4] |
| Solubility | Slightly soluble in water. | [5] |
| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
A definitive, publicly available complete set of experimental spectra for 2-((2-Nitrophenyl)amino)ethanol is not readily found in the literature. Therefore, the following data is a combination of reported data for closely related compounds and predicted values based on its structure. Researchers should verify the identity of their synthesized material using a full suite of modern analytical techniques.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethanolamine chain, and the protons of the amine and hydroxyl groups.
-
Aromatic Protons (δ 6.5-8.2 ppm): The four protons on the nitro-substituted benzene ring will appear in this region. The electron-withdrawing nitro group and the electron-donating amino group will cause a complex splitting pattern.
-
-CH₂-N (δ ~3.4 ppm): The methylene group adjacent to the nitrogen atom is expected to appear as a triplet.
-
-CH₂-O (δ ~3.8 ppm): The methylene group attached to the oxygen atom will also likely be a triplet.
-
-NH and -OH (variable): The chemical shifts of the amine and hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-150 ppm): Six signals are expected in the aromatic region. The carbon atom bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield.
-
-CH₂-N (δ ~45 ppm): The carbon of the methylene group adjacent to the nitrogen.
-
-CH₂-O (δ ~60 ppm): The carbon of the methylene group adjacent to the oxygen, shifted downfield due to the electronegativity of the oxygen atom.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to its key functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (alcohol) | 3200-3600 | Broad |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| N-O Stretch (nitro group) | 1500-1550 and 1300-1370 | Strong, two bands |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-O Stretch (primary alcohol) | 1000-1075 | Strong |
An IR spectrum of a related compound, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol, shows characteristic peaks for these functional groups.[7]
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. Subsequent fragmentation may involve the loss of water (H₂O), the ethylamine side chain, and the nitro group (NO₂).
Synthesis and Purification
A common and reliable method for the synthesis of 2-((2-Nitrophenyl)amino)ethanol is through a nucleophilic aromatic substitution reaction.[4]
Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol is based on the procedure described by Agai, et al. (1976).[4]
Materials:
-
1-chloro-2-nitrobenzene
-
2-aminoethanol
-
n-Butanol (n-BuOH)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene (e.g., 50.0 g, 0.317 mol) in n-butanol (400 mL).
-
Add an excess of 2-aminoethanol (e.g., 116.3 g, 1.904 mol) to the solution. The excess 2-aminoethanol acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water and transfer it to a separatory funnel.
-
Extract the aqueous solution with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an orange solid.
Caption: Synthesis workflow for 2-((2-Nitrophenyl)amino)ethanol.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product with high purity. For even higher purity, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexanes.
Chemical Reactivity
The reactivity of 2-((2-Nitrophenyl)amino)ethanol is dictated by its three functional groups.
-
Secondary Amine: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. It is also basic, though its basicity is reduced by the electron-withdrawing effect of the adjacent nitroaromatic ring.
-
Primary Alcohol: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification reactions.
-
Nitroaromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, as seen in its synthesis. The nitro group can also be reduced to an amino group, which dramatically alters the electronic properties and reactivity of the molecule. This reduction is a key transformation for the synthesis of various bioactive compounds.
Applications in Research and Drug Development
2-((2-Nitrophenyl)amino)ethanol serves as a valuable intermediate in several areas of chemical research and development.
Intermediate in Pharmaceutical Synthesis
While not a final drug product itself, this compound is a precursor for the synthesis of various bioactive molecules. Its structural features are found in compounds explored for different therapeutic applications. For instance, related arylethanolamine derivatives have been investigated for their anti-obesity and hypoglycemic activities.
A notable application is in the synthesis of kinase inhibitors. Although a direct synthetic route from 2-((2-Nitrophenyl)amino)ethanol to a specific marketed kinase inhibitor is not prominently documented, the anilino-quinazoline scaffold, which can be derived from related precursors, is a core structure in many VEGFR-2 tyrosine kinase inhibitors used in oncology.[8] The synthesis of pyrimidine-based Aurora kinase inhibitors also involves intermediates with similar structural motifs.[9]
Hair Dye Intermediate
2-((2-Nitrophenyl)amino)ethanol, under the name HC Yellow No. 2, is used in both non-oxidative and oxidative hair dye formulations.[10] Its application in cosmetics is subject to regulatory evaluation regarding its safety profile.
Safety and Handling
Proper safety precautions should be observed when handling 2-((2-Nitrophenyl)amino)ethanol. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Toxicological Profile
Toxicological data for 2-((2-Nitrophenyl)amino)ethanol indicates moderate acute oral toxicity.[11]
Table 3: Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 1250 mg/kg bw | [11] |
| Skin Sensitization | - | - | Potential sensitizer | [12] |
| Mutagenicity/Genotoxicity | - | - | Not considered genotoxic based on available data for a close analog. | [12] |
For a structurally related compound, 2-[(4-methyl-2-nitrophenyl)amino]-ethanol, the oral LD₅₀ in rats was reported to be between 1436-1564 mg/kg bw.[12] Another related compound, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-ethanol, showed low acute oral toxicity in mice with an LD₅₀ of 2850 mg/kg bw.[1]
Nitroaromatic compounds, as a class, can be toxic and should be handled with care. Some nitroarenes have been shown to be mutagenic, often requiring metabolic activation to exert their effects.[13]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Analytical Methods
The purity and concentration of 2-((2-Nitrophenyl)amino)ethanol can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
General HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254-400 nm due to the nitroaromatic chromophore).
-
Injection Volume: 10-20 µL.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. HC Yellow No. 2 | C8H10N2O3 | CID 78637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]
- 8. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(2-Nitrophenyl)ethanol | SIELC Technologies [sielc.com]
- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
